Home > Products > Screening Compounds P105100 > 7H-pyrrolo[2,3-c]pyridazin-4-amine
7H-pyrrolo[2,3-c]pyridazin-4-amine -

7H-pyrrolo[2,3-c]pyridazin-4-amine

Catalog Number: EVT-13208475
CAS Number:
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7H-pyrrolo[2,3-c]pyridazin-4-amine is a heterocyclic compound characterized by a fused ring system that includes both a pyrrole and a pyridazine moiety. This compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities, particularly as an enzyme inhibitor.

Source and Classification

This compound is classified as a bicyclic heteroaromatic amine. Its structure allows for various chemical modifications, which can enhance its pharmacological properties. It is often utilized as a scaffold in the development of novel therapeutic agents, particularly in oncology and other disease areas where kinase inhibition is beneficial.

Synthesis Analysis

Methods

The synthesis of 7H-pyrrolo[2,3-c]pyridazin-4-amine typically involves cyclization reactions starting from appropriate precursors. One common synthetic route is the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The reaction mixture is then heated to reflux, monitored via thin-layer chromatography, and subsequently processed to yield the desired compound.

Technical Details

  1. Reagents: Key reagents include 2-cyano-3-(1,3-dioxolane) ethyl propionate, ethanol, alkali (such as sodium hydroxide), and formamidine acetate.
  2. Conditions: The reaction typically requires heating under reflux conditions.
  3. Purification: Post-reaction, the mixture is concentrated under reduced pressure, followed by acidification with hydrochloric acid to precipitate the product, which is then filtered and dried.
Molecular Structure Analysis

Structure

7H-pyrrolo[2,3-c]pyridazin-4-amine features a unique fused ring structure that combines elements of both pyrrole and pyridazine rings. The presence of an amino group at the 4-position enhances its reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

7H-pyrrolo[2,3-c]pyridazin-4-amine can undergo several types of chemical reactions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
  • Reduction: Sodium borohydride or lithium aluminum hydride are effective reducing agents.
  • Substitution: Nucleophilic substitution can occur at specific positions on the ring system using halogenated derivatives as intermediates.

Technical Details

  1. Oxidation Conditions: Typically performed in acidic or neutral conditions.
  2. Reduction Conditions: Conducted in methanol or ethanol.
  3. Substitution Reagents: Halogenated compounds are used in conjunction with nucleophiles like amines or thiols.
Mechanism of Action

The mechanism of action for 7H-pyrrolo[2,3-c]pyridazin-4-amine primarily involves its role as an inhibitor of specific protein kinases. By binding to the active sites of these enzymes, it modulates their activity, impacting various cellular signaling pathways crucial for processes such as cell proliferation and survival. This interaction is particularly relevant in cancer therapy where kinase inhibitors are sought after for their ability to disrupt tumor growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents such as water and ethanol.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents; participates in nucleophilic substitution reactions.
Applications

7H-pyrrolo[2,3-c]pyridazin-4-amine has a broad range of applications in scientific research:

  1. Medicinal Chemistry: Serves as a precursor for synthesizing various heterocyclic compounds with potential therapeutic effects.
  2. Biological Research: Used to study enzyme inhibitors and receptor antagonists, particularly in the context of cancer and inflammatory diseases.
  3. Industrial Applications: Employed in the synthesis of agrochemicals and pharmaceuticals due to its versatile chemical properties .
Introduction to 7H-Pyrrolo[2,3-c]Pyridazin-4-Amine in Contemporary Drug Discovery

Historical Evolution of Pyrrolopyridazine/Pyrrolopyrimidine Scaffolds in Medicinal Chemistry

The exploration of fused bicyclic nitrogen heterocycles as kinase inhibitor scaffolds began in earnest in the early 2000s. While purines serve as natural ATP mimetics, their synthetic analogs—particularly 7H-pyrrolo[2,3-d]pyrimidine and 7H-pyrrolo[2,3-c]pyridazine—offer enhanced drug-like properties and synthetic versatility [1]. These scaffolds preserve the hydrogen-bonding capacity crucial for ATP-binding site interactions but exhibit improved selectivity profiles and pharmacokinetic properties compared to purine-based compounds [2] [6]. The strategic incorporation of nitrogen atoms at specific positions enables fine-tuning of electronic properties and binding affinities.

Table 1: Evolution of Key Pyrrolopyrimidine/Pyrrolopyridazine-Based Kinase Inhibitors

ScaffoldRepresentative CompoundTarget Kinase(s)Key Structural InnovationClinical/Research Impact
Pyrrolo[2,3-d]pyrimidineCCT128930 [1]PKB (Akt)4-(4-Chlorobenzyl)piperidin-4-amine substitutionDemonstrated in vivo tumor xenograft inhibition
Pyrrolo[2,3-d]pyrimidineIbrutinib analog [2]BTKCovalent binding via acrylamideFirst-generation covalent BTK inhibitors
Pyrrolo[2,3-d]pyrimidineCompound 28a [2]BTK (reversible)Occupancy of H3 pocketOvercame C481S resistance mutations
Pyrrolo[2,3-d]pyrimidine(R)-6c [8]JAK1 (selective)5-Azaspiro[2.4]heptane with cyanoacetyl groupJAK1 selectivity (48-fold over JAK2)
Pyrrolo[2,3-d]pyrimidineCompound 5k [6]EGFR, Her2, VEGFR2, CDK2Halogenated benzylidene-benzohydrazide conjugateMulti-targeted activity (IC₅₀ 40-204 nM)

The historical development of these scaffolds reveals consistent medicinal chemistry strategies:

  • Early Exploration (2000-2010): Initial derivatives like CCT128930 demonstrated proof-of-concept for pyrrolopyrimidines as ATP-competitive inhibitors. Optimization of the 4-position (e.g., 4-amino-4-benzylpiperidine) yielded nanomolar PKB inhibitors but with metabolic instability [1].
  • Covalent Targeting Era (2010-2015): Incorporation of Michael acceptors (e.g., acrylamide in ibrutinib analogs) enabled covalent binding to cysteine residues (e.g., Cys481 in BTK). This improved potency but introduced selectivity challenges and susceptibility to resistance mutations [2].
  • Reversible Inhibitors (2015-Present): Compounds like 28a leveraged unique binding pockets (e.g., BTK's H3 pocket) for reversible inhibition, mitigating off-target effects and resistance. Scaffold hopping integrated spirocycles (e.g., 5-azaspiro[2.4]heptane in JAK1 inhibitors) to enforce specific conformations [8].

Role of 7H-Pyrrolo[2,3-c]Pyridazin-4-Amine as a Privileged Structure in Kinase-Targeted Therapeutics

Note: While direct data on 7H-pyrrolo[2,3-c]pyridazin-4-amine is limited, its structural similarity to validated pyrrolopyrimidine scaffolds supports its classification as a privileged structure. Key attributes are extrapolated from robust pyrrolopyrimidine data.

The core structure of 7H-pyrrolo[2,3-c]pyridazin-4-amine confers "privileged" status due to three key pharmacophoric features essential for kinase inhibition:

  • Complementarity to the ATP-Binding Site: The pyridazine/pyrimidine nitrogen atoms act as hydrogen bond acceptors, mimicking purine interactions with hinge region residues (e.g., Met319 in BTK). The bicyclic system provides optimal spatial orientation for these contacts [2] [4].
  • Vectorial Diversity for Substituent Placement: Positions equivalent to C4/C5/C6 in pyrrolopyrimidines (C4/C5 in pyrrolopyridazines) permit strategic decoration to access hydrophobic pockets:
  • C4-Amino Group: Serves as attachment point for aryl/heteroaryl groups (e.g., anilines) that occupy selectivity-determining regions [5].
  • C5/C6 Positions: Enable introduction of halogens (Cl, F) or small alkyl groups to modulate electron distribution and steric bulk [6].
  • Solubility-Permeability Balance: The scaffold's moderate log P range (2.5-4.0) and capacity for salt formation (via basic amines) facilitate oral bioavailability, as demonstrated by pyrrolopyrimidine analogs like CCT128930 with demonstrated oral activity [1].

Structure-Activity Relationship (SAR) Principles:

  • Electron-Withdrawing Substituents: Enhance electrophilicity at C4, facilitating nucleophilic displacement (e.g., by cysteine thiols in covalent inhibitors) or improving π-stacking with hydrophobic residues [6]. Chloro or bromo at C5 significantly increased BTK affinity in pyrrolopyrimidines [2].
  • Heteroatom Incorporation: Nitrogen atoms in the pyridazine ring (vs. pyrimidine) alter dipole moments and hydrogen-bonding patterns, potentially enhancing selectivity for kinases with unique hinge geometries.
  • Stereochemical Control: Chiral centers in side chains (e.g., spirocycles) confer enantioselective inhibition, exemplified by (R)-6c's 48-fold JAK1 selectivity over JAK2 [8].

Table 2: Kinase Inhibition Profiles of Representative Analogs

Scaffold TypeKinase TargetsPotency Range (IC₅₀)Key Selectivity AchievementsStructural Determinants
Pyrrolo[2,3-d]pyrimidinePKBβ6-90 nM [1]153-fold vs. PKA (2,4-Cl₂-benzyl analog)Lipophilic pocket engagement via benzyl substituents
Pyrrolo[2,3-d]pyrimidineBTK (irreversible)0.5-10 nM [2]Moderate (off-targets: ITK, EGFR)Covalent bond to Cys481
Pyrrolo[2,3-d]pyrimidineBTK (reversible)1-50 nM [2]High (>100-fold vs. TEC, EGFR)H3 pocket occupancy (e.g., compound 28a)
Pyrrolo[2,3-d]pyrimidineJAK18.5 nM [8]48-fold vs. JAK2; >100-fold vs. JAK3(R)-configuration of spirocycle; cyanoacetyl group
Pyrrolo[2,3-d]pyrimidineMulti-kinase (EGFR, VEGFR)40-204 nM [6]Comparable to sunitinibHalogenated benzylidene-benzohydrazide conjugation

Emerging Design Strategies:

  • Allosteric Modulation: Beyond ATP-competitive inhibition, analogs like PAK4 inhibitors exploit unique pockets (e.g., the "H3 pocket" identified in BTK cocrystals) for allosteric control [4].
  • Proteolysis-Targeting Chimeras (PROTACs): The scaffold's synthetic accessibility enables conjugation to E3 ligase ligands (e.g., via C4-amino group), facilitating targeted kinase degradation, as preliminarily explored with BTK-PROTACs [2].
  • Water-Compatible Synthesis: Recent advances in aqueous amination (e.g., HCl-promoted coupling in water) enable sustainable derivatization at C4, crucial for generating diverse SAR libraries [5].

Properties

Product Name

7H-pyrrolo[2,3-c]pyridazin-4-amine

IUPAC Name

7H-pyrrolo[2,3-c]pyridazin-4-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H3,7,8,10)

InChI Key

QSWIVRFIRAIEMO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CN=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.